![molecular formula C23H21ClN2O2S B2443508 1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689757-00-4](/img/no-structure.png)

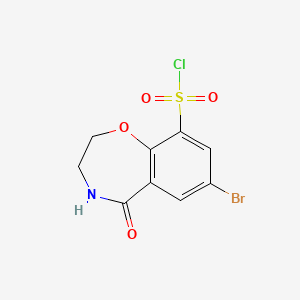

1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines have been reported to inhibit Mycobacterium tuberculosis bd oxidase .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence . This includes key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . The thienopyrimidine ring is constructed first, followed by the cyclohexanone moiety, and then the fused heterocyclic ring .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is complex and involves a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines have been found to inhibit Mycobacterium tuberculosis bd oxidase . This inhibition is part of the compound’s chemical reaction with the organism.Applications De Recherche Scientifique

Synthesis and Chemical Properties

A study explored the facile synthesis of isoxazolo and thiazolo derivatives of thieno[2,3-d]pyrimidines, showcasing the versatility of these compounds in organic synthesis. This research highlights the potential of thieno[2,3-d]pyrimidine derivatives in creating new ring systems through various chemical reactions, indicating their utility in developing novel compounds with potential applications in material science and pharmaceuticals (Abdel-fattah et al., 1998).

Another study demonstrated the synthesis of polynuclear heterocycles, including azolothienopyrimidines and thienothiazolopyrimidines, through a one-step reaction. These compounds were explored for their biological activities, suggesting thieno[2,3-d]pyrimidines have significant potential in developing inhibitors for adenosine kinase, platelet aggregation, antileukemia, and anticancer activities, showcasing the biomedical applications of these derivatives (El-Gazzar et al., 2006).

Pharmacological and Material Science Applications

Research into thieno[2,3-d]pyrimidine-2,4-dione derivatives as GnRH receptor antagonists for treating reproductive diseases highlights the pharmacological importance of these compounds. The study found that specific structural modifications on the thieno[2,3-d]pyrimidine core could significantly enhance receptor binding activity, indicating these derivatives' potential in drug development for reproductive health (Guo et al., 2003).

A comparative study between DFT/TDDFT and experimental approaches on thiopyrimidine derivatives, including analysis of their structural parameters, electronic, and nonlinear optical properties, underscores the significance of thieno[2,3-d]pyrimidines in nonlinear optics (NLO) and pharmaceutical fields. These findings suggest their promising applications in medicine and NLO fields, demonstrating the multifaceted utility of thieno[2,3-d]pyrimidine derivatives in advanced material sciences and pharmacology (Hussain et al., 2020).

Mécanisme D'action

Orientations Futures

The future directions for the study of “1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” could involve further exploration of its inhibitory effects on Mycobacterium tuberculosis bd oxidase . This could potentially lead to the development of new drug combinations targeting energy metabolism in Mycobacterium tuberculosis .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-chlorobenzaldehyde with 5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base to form the intermediate Schiff base. The Schiff base is then reduced using a reducing agent to yield the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "base", "reducing agent" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base to form the intermediate Schiff base.", "Step 2: Reduction of the Schiff base using a reducing agent to yield the final product." ] } | |

Numéro CAS |

689757-00-4 |

Formule moléculaire |

C23H21ClN2O2S |

Poids moléculaire |

424.94 |

Nom IUPAC |

1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H21ClN2O2S/c1-15-16(2)29-22-20(15)21(27)25(13-12-17-8-4-3-5-9-17)23(28)26(22)14-18-10-6-7-11-19(18)24/h3-11H,12-14H2,1-2H3 |

Clé InChI |

XOCJVUWXGUHTEH-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)CCC4=CC=CC=C4)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-{[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2443426.png)

![N-{4-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2443427.png)

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2443430.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2443431.png)

![N-(2-methoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443433.png)

![N-(1-cyanobutan-2-yl)-5-formylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2443437.png)

![4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2443438.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2443439.png)

![2-(1H-Indol-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2443441.png)

![[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B2443443.png)

![5-[Benzyl(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B2443446.png)